Ethyl phenyl N-phenylphosphoramidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl phenyl N-phenylphosphoramidate is an organophosphorus compound characterized by the presence of a single covalent bond between the phosphorus (P) atom and the nitrogen (N) atom. This compound belongs to the class of phosphoramidates, which are known for their stable phosphoryl bond (P=O). Phosphoramidates have significant applications in various fields due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl phenyl N-phenylphosphoramidate can be achieved through several methods. One common approach involves the reaction of phenylphosphonic dichloride with aniline in the presence of a base, followed by the addition of ethanol. The reaction conditions typically include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous conditions using solvents like dichloromethane or toluene
Catalysts: Bases such as triethylamine or pyridine
Another method involves the oxidative cross-coupling of phenylphosphine with aniline in the presence of an oxidizing agent like hydrogen peroxide .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves:
Reactants: Phenylphosphonic dichloride, aniline, and ethanol
Conditions: Controlled temperature and pressure to optimize the reaction rate and yield
Purification: Techniques such as distillation or recrystallization to obtain the pure compound
Chemical Reactions Analysis
Types of Reactions
Ethyl phenyl N-phenylphosphoramidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Alcohols, amines, thiols
Major Products Formed
Oxidation: Phosphoric acid derivatives
Reduction: Phosphine oxides
Substitution: Various substituted phosphoramidates
Scientific Research Applications
Ethyl phenyl N-phenylphosphoramidate has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl phenyl N-phenylphosphoramidate involves its interaction with molecular targets through the phosphoryl group. The compound can form covalent bonds with nucleophilic sites on enzymes or other biomolecules, leading to inhibition or modification of their activity. The pathways involved include:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.
Signal Transduction: Modulating signaling pathways by interacting with key proteins.
Comparison with Similar Compounds
Ethyl phenyl N-phenylphosphoramidate can be compared with other phosphoramidates, such as:
- Phenyl N-phenylphosphoramidate
- Ethyl N-phenylphosphoramidate
- Mthis compound
Uniqueness
This compound is unique due to its specific combination of ethyl and phenyl groups, which confer distinct chemical properties and reactivity compared to other phosphoramidates. This uniqueness makes it valuable in specific applications where tailored reactivity is required .
Properties
CAS No. |
5449-04-7 |
---|---|
Molecular Formula |
C14H16NO3P |
Molecular Weight |
277.25 g/mol |
IUPAC Name |
N-[ethoxy(phenoxy)phosphoryl]aniline |
InChI |
InChI=1S/C14H16NO3P/c1-2-17-19(16,15-13-9-5-3-6-10-13)18-14-11-7-4-8-12-14/h3-12H,2H2,1H3,(H,15,16) |
InChI Key |
WJCODAJQUOJDRK-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(NC1=CC=CC=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.